molecular formula C16H16F2N4OS2 B2980169 N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226455-68-0

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2980169
CAS RN: 1226455-68-0
M. Wt: 382.45
InChI Key: SHLWNVJABCSVSY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known as DTPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiomorpholine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide derivatives have been explored for the synthesis of coordination complexes, showcasing their utility in inorganic chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These complexes exhibit significant antioxidant activity, highlighting the potential of such compounds in the development of antioxidant agents (Chkirate et al., 2019).

Antimicrobial Agents

The structural modification of N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide derivatives has led to the development of potential antimicrobial agents. For example, the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety have shown promising biological activity against various microorganisms, indicating their application in the discovery of new antimicrobial compounds (Aly et al., 2011).

Hemolytic Activity and Antimicrobial Evaluation

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds have been found to be active against selected microbial species, offering insights into the design of antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).

Photoinitiation and Polymer Network Formation

The synthesis of novel compounds, such as 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, has been explored for the preparation of PMMA hybrid networks in air atmosphere. These compounds serve as nano-photoinitiators, enabling the formation of robust polymer/filler networks with improved thermal stability, demonstrating their application in materials science and polymer chemistry (Batibay et al., 2020).

Structural Aspects and Salt Inclusion Compounds

The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their potential in forming gels and crystalline salts with mineral acids. These compounds' unique structural properties make them interesting candidates for further investigation in the field of crystal engineering and materials science (Karmakar et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4OS2/c17-11-1-2-13(12(18)9-11)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLWNVJABCSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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